molecular formula C13H9FO2 B1454427 (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid CAS No. 1453089-75-2

(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid

Cat. No. B1454427
CAS RN: 1453089-75-2
M. Wt: 216.21 g/mol
InChI Key: CFKPJMKVXIDBOL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid” is C13H9FO2 . The InChI code for this compound is 1S/C13H9FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8H,(H,15,16)/b8-6+ .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Fluorinated Compounds : Fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, are key intermediates in the synthesis of various pharmaceuticals and materials due to their unique properties, such as chemical and thermal stability. The development of efficient synthesis methods for these compounds is crucial for large-scale production and application in material science and pharmaceuticals (Qiu et al., 2009).

Environmental Science

  • Polyfluoroalkyl Substances (PFAS) : Research into the environmental occurrence, fate, and effects of fluorinated alternative chemicals, including ether-PFAS, highlights the importance of understanding the persistence and toxicological profiles of these compounds for environmental management and regulatory purposes (Munoz et al., 2019).

Biomedical Applications

  • Fluorescence Spectroscopy : The development of radiative decay engineering (RDE) techniques, which involve modifying the emission of fluorophores by altering their radiative decay rates, has significant implications for medical diagnostics and biochemical research. This technique can enhance the photostability and emission efficiency of fluorophores, making it a valuable tool in fluorescence spectroscopy and imaging (Lakowicz, 2001).

Safety And Hazards

“(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid” is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8H,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKPJMKVXIDBOL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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